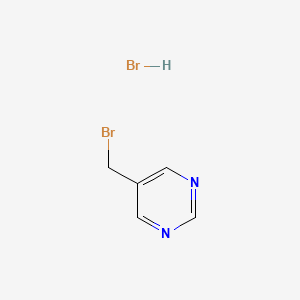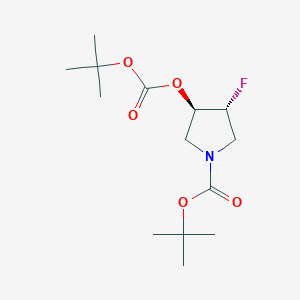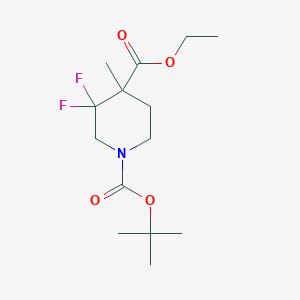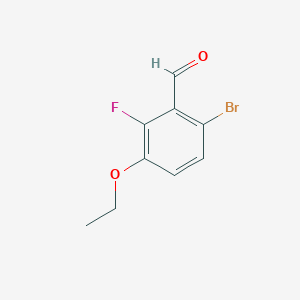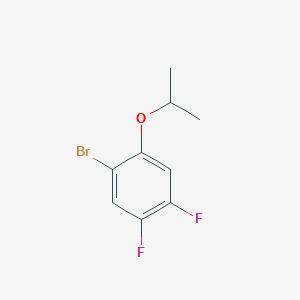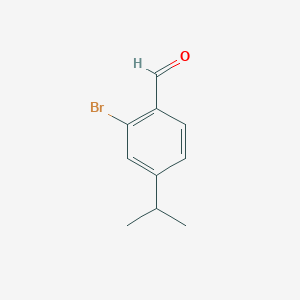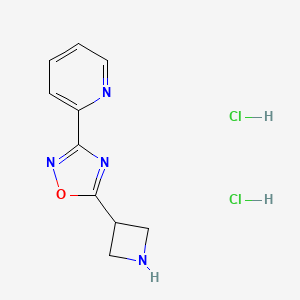
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
説明
“2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride” is a chemical compound with the CAS Number: 1351618-83-1. It has a molecular weight of 275.14 .
Molecular Structure Analysis
The Inchi Code for “2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride” is1S/C10H10N4O.2ClH/c1-2-4-12-8(3-1)9-13-10(15-14-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H .
科学的研究の応用
Antimicrobial and Antifungal Applications
Several studies have synthesized and evaluated derivatives containing azetidine and oxadiazole structures for their antimicrobial and antifungal activities. For example, Dodiya et al. (2012) synthesized a series of azetidinone derivatives with quinoline-oxadiazole moieties and evaluated their antimicrobial activity against various bacterial and fungal strains, demonstrating significant correlations in their effectiveness (Dodiya, Shihory, & Desai, 2012). Another study by Desai and Dodiya (2014) also explored quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives for their in vitro antimicrobial screening, finding significant correlations in their activity (Desai & Dodiya, 2014).
Anticancer Applications
Compounds featuring the azetidine and oxadiazole units have been studied for their potential anticancer activity. Redda and Gangapuram (2007) reported on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents, highlighting the importance of the tetrahydropyridine (THP) moiety in enhancing biological activity (Redda & Gangapuram, 2007).
Bioactive Compound Development
The synthesis of bioactive compounds involving 2-azetidinone derived from pyrazine dicarboxylic acid has been explored, leading to novel derivatives with promising antimicrobial activity. This work illustrates the potential of integrating pyridine and azetidine structures into bioactive molecules (Ayyash & Habeeb, 2019).
特性
IUPAC Name |
5-(azetidin-3-yl)-3-pyridin-2-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O.2ClH/c1-2-4-12-8(3-1)9-13-10(15-14-9)7-5-11-6-7;;/h1-4,7,11H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGBCUCHZFGELQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)C3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



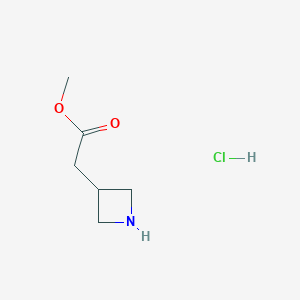
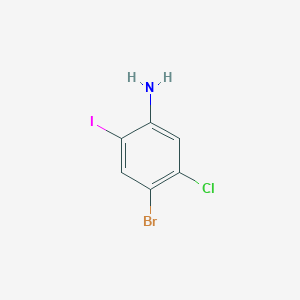
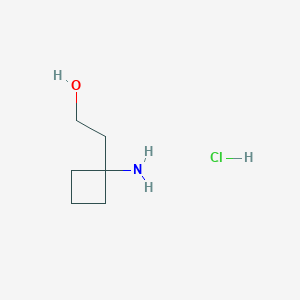
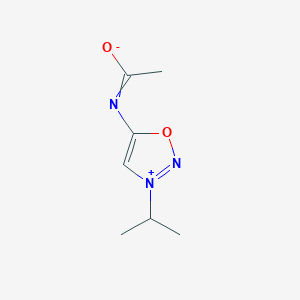
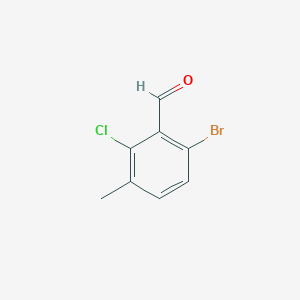
![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)
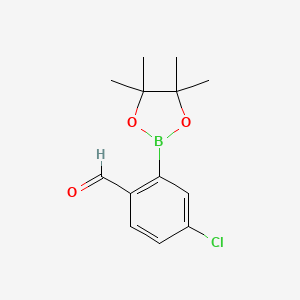
![5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1377579.png)
